molecular formula C18H13F3N2O3 B11363871 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11363871
M. Wt: 362.3 g/mol
InChI Key: HDCZYACLPZDWET-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound characterized by the presence of fluorine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and fluorophenoxy groups via nucleophilic substitution reactions. The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The oxazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar fluorinated aromatic structure.

    Voriconazole: Another triazole antifungal with structural similarities, including the presence of fluorine atoms.

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide is unique due to its specific combination of fluorinated aromatic rings and an oxazole moiety. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13F3N2O3

Molecular Weight

362.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C18H13F3N2O3/c1-10(25-16-5-3-2-4-13(16)20)18(24)22-17-9-15(23-26-17)11-6-7-12(19)14(21)8-11/h2-10H,1H3,(H,22,24)

InChI Key

HDCZYACLPZDWET-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3F

Origin of Product

United States

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